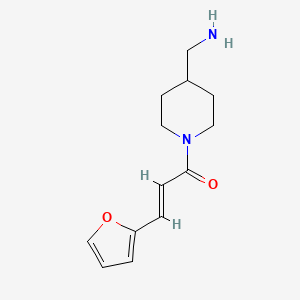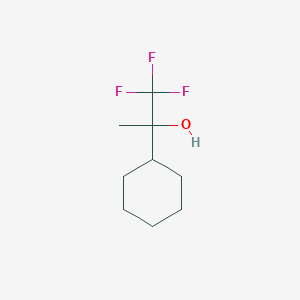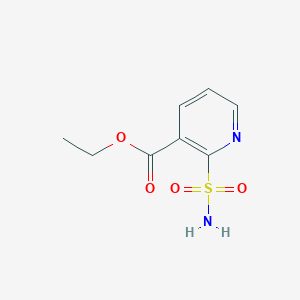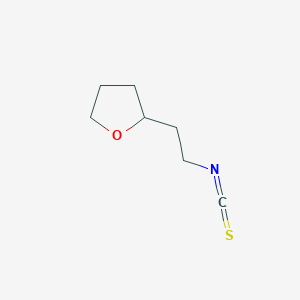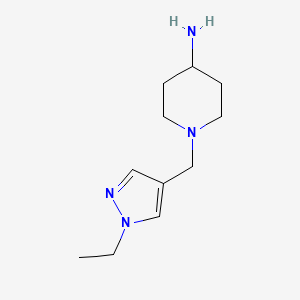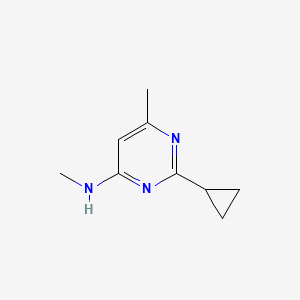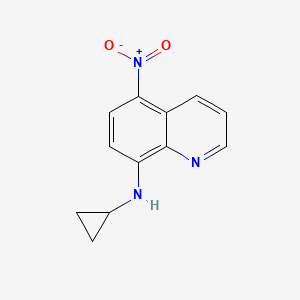![molecular formula C9H7Cl2N3O B1453901 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248381-95-4](/img/structure/B1453901.png)
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
“[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C11H10Cl2N2O . It is related to the class of compounds known as imidazoles .
Molecular Structure Analysis
The molecular weight of this compound is 257.114 g/mol . The IUPAC name is 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol . The structure can be represented by the SMILES stringOC(Cn1ccnc1)c2ccc(Cl)cc2Cl . Physical And Chemical Properties Analysis
The compound is a solid . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing compounds with structures similar to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. These compounds are often synthesized through various chemical reactions, including condensation, chlorination, and esterification, and their structures are confirmed through techniques like IR, NMR, and X-ray diffraction (Yan Shuang-hu, 2014). Similarly, the synthesis and structural elucidation of compounds involving triazole moieties have been reported, with confirmation by spectroscopic methods and X-ray crystallography (Heng-Shan Dong & Guoyong Huo, 2009).
Antifungal Activity
Compounds derived from [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol have shown promising antifungal activities. A series of novel derivatives synthesized through aldol condensation exhibited inhibition against various fungi, with some displaying comparable activities to known antifungal agents (Yi-An Ruan et al., 2011).
Catalytic Applications
Tris(triazolyl)methanol derivatives have been used as ligands to form complexes with metals like Cu(I), serving as highly active catalysts for cycloaddition reactions. These complexes facilitate reactions under mild conditions, showcasing their potential in organic synthesis (Salih Ozcubukcu et al., 2009).
Corrosion Inhibition
Triazole derivatives, including those related to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Computational and experimental studies suggest these compounds effectively protect metals by forming a barrier on the surface (Qisheng Ma et al., 2017).
Mecanismo De Acción
Target of Action
It is structurally similar to 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
Based on its structural similarity to 2,4-dichlorobenzyl alcohol , it may also exhibit antiseptic properties, killing bacteria and viruses upon contact.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol could potentially interact with a variety of biochemical pathways.
Result of Action
Based on its structural similarity to 2,4-dichlorobenzyl alcohol , it may exhibit antiseptic properties, leading to the death of bacteria and viruses upon contact.
Propiedades
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAHVICDDRILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1453819.png)
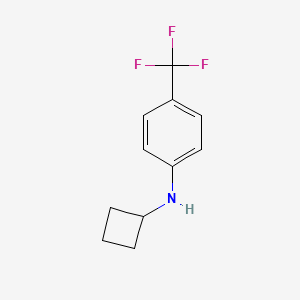
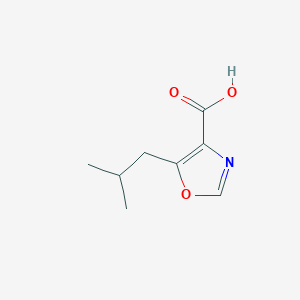
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)
